Technical Documentation Center

tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate
  • CAS: 1696524-36-3

Core Science & Biosynthesis

Foundational

solubility profile of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in Polar Aprotic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in common polar aprotic solvents. As a molecule with both hydrogen-bonding motifs and nonpolar alkyl groups, its solubility is a critical parameter in various stages of drug development, from synthesis and purification to formulation. This document outlines the theoretical considerations governing its solubility, provides a detailed experimental protocol for accurate solubility determination using the shake-flask method followed by HPLC analysis, and presents a framework for data interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that influences its bioavailability, manufacturability, and therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems is fundamental to process chemistry, formulation science, and analytical method development. Tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate, a carbamate-protected amino alcohol, possesses structural features that suggest a nuanced solubility profile. The presence of a hydroxyl group and a carbamate linkage provides sites for hydrogen bonding, while the tert-butyl and isopropyl groups introduce significant nonpolar character. This duality governs its interactions with different solvents.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are frequently employed in organic synthesis, purification, and as vehicles for in vitro screening. These solvents possess significant dipole moments, enabling them to solvate polar molecules, but they do not act as hydrogen bond donors. Consequently, their interaction with solutes like tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is complex and warrants empirical investigation.

Physicochemical Properties of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate and Polar Aprotic Solvents

The principle of "like dissolves like" is a foundational concept in predicting solubility, emphasizing that compounds tend to dissolve in solvents with similar polarity.[1]

Analysis of the Solute: tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate
  • Molecular Structure:

  • Polar Moieties: The molecule contains a hydroxyl (-OH) group and a carbamate (-NH-C=O) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The carbamate group has a polar carbonyl (C=O) and an N-H bond capable of hydrogen donation. These groups contribute to the molecule's polarity.[2]

  • Nonpolar Moieties: The presence of a tert-butyl group and an isopropyl group introduces significant nonpolar, hydrophobic character.

  • Predicted Solubility Behavior: Due to this amphiphilic nature, tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is expected to exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Its solubility in nonpolar solvents is likely to be lower due to the presence of the polar functional groups.

Characteristics of Common Polar Aprotic Solvents
SolventStructureDielectric Constant (ε)Dipole Moment (μ, D)Key Features
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO473.96Highly polar, strong hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H373.82Highly polar, strong hydrogen bond acceptor.
Acetonitrile (ACN)CH₃CN37.53.92Moderately polar, weaker hydrogen bond acceptor than DMSO and DMF.
Tetrahydrofuran (THF)C₄H₈O7.61.75Lower polarity, cyclic ether structure.

These solvents are effective at dissolving polar compounds through dipole-dipole interactions.[1] Solvents like DMSO and DMF are particularly effective due to their high polarity and ability to act as strong hydrogen bond acceptors, which can interact favorably with the -OH and N-H groups of the solute.[2]

Experimental Determination of Solubility: The Shake-Flask Method

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This technique involves generating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Experimental Workflow

The following diagram outlines the key stages of the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_start Add excess solid to a known volume of solvent prep_equilibrate Equilibrate at a constant temperature with agitation (24-72h) prep_start->prep_equilibrate sep_centrifuge Centrifuge to pellet undissolved solid prep_equilibrate->sep_centrifuge Equilibrium Reached sep_filter Filter supernatant using a chemically inert filter (e.g., PTFE) sep_centrifuge->sep_filter analysis_hplc Analyze filtrate by HPLC sep_filter->analysis_hplc analysis_quantify Quantify against a calibration curve analysis_hplc->analysis_quantify

Shake-Flask Method Workflow
Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in selected polar aprotic solvents at a controlled temperature.

Materials:

  • tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (high purity)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • N,N-Dimethylformamide (DMF), analytical grade

  • Acetonitrile (ACN), analytical grade

  • Tetrahydrofuran (THF), analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and PTFE syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • For each solvent, add an excess amount of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate to a glass vial. The excess solid should be clearly visible to ensure saturation.

    • Add a known volume of the respective solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert PTFE syringe filter to obtain a clear, particle-free saturated solution.[1]

  • Quantification of Solute by HPLC:

    • Preparation of Calibration Standards: Prepare a series of standard solutions of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate of known concentrations in a suitable solvent (e.g., acetonitrile).

    • HPLC Analysis:

      • Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

      • Dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the range of the calibration curve.

      • Inject the diluted saturated solutions into the HPLC system and record the peak areas.

    • Data Analysis:

      • Using the calibration curve, determine the concentration of the diluted saturated solutions.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Self-Validating System and Trustworthiness

The described protocol incorporates self-validating steps to ensure the trustworthiness of the results:

  • Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated.

  • Equilibration Time: A prolonged agitation period helps to ensure that true equilibrium solubility is measured, not a kinetically limited value.

  • Centrifugation and Filtration: These steps are crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

  • HPLC with Calibration Curve: Provides a highly accurate and precise method for quantifying the solute concentration, minimizing analytical error.[1]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)25Experimental ValueCalculated Value
Acetonitrile (ACN)25Experimental ValueCalculated Value
Tetrahydrofuran (THF)25Experimental ValueCalculated Value
Interpretation of Expected Results

Based on the principles of intermolecular forces, the following trend in solubility can be anticipated:

G DMSO DMSO DMF DMF DMSO->DMF ~ ACN Acetonitrile DMF->ACN > THF THF ACN->THF > caption Predicted Solubility Trend

Predicted Solubility Trend
  • DMSO and DMF: Due to their high polarity and strong hydrogen bond accepting capabilities, DMSO and DMF are expected to be excellent solvents for tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate, resulting in high solubility.

  • Acetonitrile: Acetonitrile, being less polar than DMSO and DMF, is anticipated to be a good but less effective solvent, leading to moderate solubility.

  • Tetrahydrofuran: With its lower polarity, THF is expected to exhibit the lowest solubility among the tested solvents, primarily interacting with the nonpolar regions of the solute.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate in polar aprotic solvents. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain accurate and reliable solubility data. This information is critical for informed decision-making in process development, formulation design, and other aspects of pharmaceutical research. The application of the standardized shake-flask method coupled with HPLC analysis ensures the generation of high-quality, reproducible data essential for advancing drug development projects.

References

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from a source provided through Google Search.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a source provided through Google Search.

Sources

Exploratory

Thermodynamic Stability of tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate at Room Temperature

Executive Summary In modern drug development and complex organic synthesis, the selection of protecting groups and chiral building blocks dictates the thermodynamic boundaries of a synthetic route. tert-Butyl N-[3-hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the selection of protecting groups and chiral building blocks dictates the thermodynamic boundaries of a synthetic route. tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (CAS: 1696524-36-3) is a highly functionalized, Boc-protected branched amino alcohol[1]. Understanding its thermodynamic stability at room temperature (20–25 °C) is critical for its application as a stable intermediate in pharmaceutical pipelines.

This whitepaper dissects the thermodynamic and kinetic parameters that govern the stability of this molecule. By analyzing the synergistic effects of carbamate resonance, steric shielding, and solid-state lattice energy, we establish why this compound remains structurally intact at room temperature, resisting both spontaneous degradation and intramolecular cyclization[2].

Structural Thermodynamics & Causality of Stability

The thermodynamic stability of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is not a coincidence; it is the direct consequence of its specific molecular architecture. As a Senior Application Scientist, I approach molecular stability by evaluating the activation energy ( ΔG‡ ) required for degradation pathways. At room temperature, this molecule resides in a deep thermodynamic well due to three primary factors:

A. Carbamate Resonance Stabilization

The tert-butoxycarbonyl (Boc) group is inherently stable under neutral and basic conditions[3]. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π -system. This resonance significantly reduces the electrophilicity of the carbonyl carbon, rendering it highly resistant to nucleophilic attack by ambient moisture or weak nucleophiles at room temperature[2].

B. Steric Shielding and the Thorpe-Ingold Paradox

The molecule features a 1,3-amino alcohol backbone with a bulky isopropyl (propan-2-yl) group at the C2 position. While branched substituents can sometimes promote intramolecular cyclization via the Thorpe-Ingold effect (bringing the C3-hydroxyl and C1-carbamate into closer proximity), the massive steric bulk of the tert-butyl group acts as an umbrella. It physically blocks the trajectory required for the hydroxyl oxygen to attack the carbonyl carbon. Without a strong acid to protonate the carbonyl and convert the tert-butoxy group into a viable leaving group, the activation energy for cyclization (forming a cyclic oxazinone) remains insurmountable at 25 °C.

C. Solid-State Lattice Energy

At room temperature, the compound exists as a crystalline powder with a melting point of 68–69 °C. The enthalpy of fusion ( ΔHfus​ ) indicates that the molecules are locked in a stable crystal lattice stabilized by intermolecular hydrogen bonding between the primary hydroxyl groups and the carbamate moieties. This solid-state arrangement severely restricts molecular mobility, effectively halting bimolecular degradation kinetics.

Quantitative Physicochemical Profile

To facilitate process chemistry decisions, the baseline thermodynamic and physicochemical parameters of the compound are summarized below.

ParameterValueCausality / Scientific Significance
Molecular Formula C₁₁H₂₃NO₃Defines the atomic composition and exact mass for MS monitoring.
Molecular Weight 217.31 g/mol Low molecular weight ensures favorable ligand-efficiency metrics.
Melting Point 68–69 °CConfirms a stable crystalline solid lattice at room temperature (20–25 °C).
Storage Temperature Room Temp (RT)Thermodynamically stable; does not require cryogenic preservation.
Chemical Liabilities pH < 2 (Acidic)The Boc group is susceptible to acid-catalyzed thermolytic cleavage[3].

Experimental Workflows for Stability Validation

To empirically prove thermodynamic stability, we must employ self-validating analytical systems. The following protocol outlines a dual-orthogonal approach using Isothermal Microcalorimetry (IMC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol: Self-Validating Thermodynamic Stability Assessment

Objective: To quantify the lack of spontaneous degradation of the compound at 25 °C over 30 days.

  • Step 1: System Calibration (Self-Validation) Equilibrate the Isothermal Microcalorimeter at 25.000 ± 0.001 °C. Run a 24-hour baseline utilizing empty, sterilized glass ampoules to establish the instrumental thermal noise limit (must be < 0.1 µW). This ensures any detected heat flow is strictly sample-derived.

  • Step 2: Sample Preparation Weigh exactly 50.0 mg of crystalline tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate into a sample ampoule. For solution-state profiling, dissolve an identical mass in 1.0 mL of pH 7.4 PBS buffer (using 5% DMSO as a cosolvent to ensure complete saturation).

  • Step 3: Thermal Flux Monitoring (IMC) Insert the ampoules into the IMC. Monitor the heat flow ( dq/dt ) continuously for 30 days. A thermodynamically stable compound will exhibit a net heat flow indistinguishable from the baseline noise, proving the absence of exothermic degradation or endothermic phase transitions.

  • Step 4: Orthogonal Chemical Validation (HPLC-MS) At days 0, 15, and 30, extract 10 µL aliquots from the solution-state sample. Spike with 1.0 µg/mL of an internal standard (e.g., caffeine) to self-validate injection volumes. Analyze via reverse-phase HPLC-MS. The absence of the deprotected mass (m/z 118.1) confirms absolute chemical stability.

Workflow Start Compound Synthesis & Purification Prep Sample Preparation (Solid & Solution State) Start->Prep Calorimetry Isothermal Microcalorimetry (RT, 25°C) Prep->Calorimetry Thermal flux HPLC HPLC-MS/UV Monitoring (Time-course analysis) Prep->HPLC Chemical integrity Data Thermodynamic Data Extraction (ΔG, ΔH) Calorimetry->Data HPLC->Data Valid Self-Validating Stability Profile Data->Valid

Workflow for thermodynamic stability validation using orthogonal analytical techniques.

Mechanistic Pathways: Why Degradation Fails at Room Temperature

To fully appreciate the stability of this molecule, we must look at the pathways that fail to occur at room temperature. The primary degradation route for Boc-protected amines is acid-catalyzed deprotection[2].

At room temperature and neutral pH, the carbamate oxygen is unprotonated. The cleavage of the C-O bond to form a tert-butyl cation is highly endothermic and kinetically inaccessible without an acid catalyst (like Trifluoroacetic acid, TFA) to lower the activation barrier[3]. Therefore, the molecule remains in a "kinetic trap"—thermodynamically stable relative to ambient conditions.

Pathway Stable tert-butyl N-[...]-carbamate (Stable at RT, pH 7) Protonation Protonation of Carbamate (Requires pH < 2) Stable->Protonation Strong Acid (e.g., TFA) NoReaction Kinetic Trap (No spontaneous degradation) Stable->NoReaction RT, Neutral pH Cleavage Cleavage of tert-butyl cation & Decarboxylation Protonation->Cleavage Heat / Time Products Free Amino Alcohol + Isobutylene + CO2 Cleavage->Products

Mechanistic divergence: Room temperature stability versus acid-catalyzed deprotection.

Conclusion

tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is a robust, thermodynamically stable building block at room temperature. Its stability is engineered through a combination of carbamate resonance, steric hindrance from the tert-butyl and isopropyl groups, and a stable crystalline lattice (mp 68–69 °C). For drug development professionals, this means the compound can be safely stored, handled, and reacted at ambient temperatures without the risk of spontaneous degradation, provided strongly acidic conditions are avoided.

References

  • NextSDS : tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate - Chemical Substance Information (CAS 1696524-36-3). NextSDS Database. URL: [Link]

  • Royal Society of Chemistry (RSC) : Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry. URL: [Link]

Sources

Foundational

In-Depth Technical Guide on the Biological Activity of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate Derivatives: A Prospective Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Underexplored Chemical Space In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Underexplored Chemical Space

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of new therapeutic agents. The molecule tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate represents a structurally intriguing starting point for the development of new drug candidates. This guide is intended to provide a comprehensive overview of the potential biological activities of its derivatives. However, a thorough review of the current scientific literature reveals a significant gap: there are no specific studies focused on the synthesis and biological evaluation of a series of derivatives based on this exact core structure.

Therefore, this document will adopt a prospective approach. By dissecting the core molecule into its constituent functional motifs—the N-tert-butoxycarbonyl (N-Boc) protected amine, the secondary alcohol, and the isopropyl group—we can extrapolate potential biological activities based on well-established principles of medicinal chemistry and data from structurally related compounds. This guide will serve as a foundational resource for researchers looking to initiate a drug discovery program based on this promising, yet underexplored, chemical scaffold.

The Core Scaffold: A Deconstruction

The molecule tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (CAS Number: 1696524-36-3) is an amino alcohol derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This structure presents several key features that are of interest in drug design:

  • Chirality: The presence of a stereocenter at the hydroxyl-bearing carbon offers the potential for stereospecific interactions with biological targets.

  • Hydrogen Bonding Capacity: The hydroxyl and carbamate groups can act as both hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes and receptors.

  • Lipophilicity: The isopropyl and tert-butyl groups contribute to the lipophilicity of the molecule, which can influence its membrane permeability and pharmacokinetic properties.

  • Synthetic Tractability: The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a handle for further derivatization.

Potential Therapeutic Applications: An Evidence-Based Postulation

Based on the known biological activities of structurally similar compounds, derivatives of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate hold promise in several therapeutic areas.

Enzyme Inhibition: A Primary Avenue for Exploration

The carbamate moiety is a well-known pharmacophore in a multitude of enzyme inhibitors. Its ability to mimic a peptide bond makes it a valuable component in the design of protease inhibitors.

2.1.1. Protease Inhibition

Derivatives of the core scaffold could be designed as inhibitors of various classes of proteases, including serine, cysteine, and aspartyl proteases. For instance, the hydroxyl group could be designed to interact with the catalytic residues in the active site of enzymes like HIV protease or Hepatitis C virus (HCV) NS3/4A protease. The isopropyl and other modifiable positions could be tailored to fit into the substrate-binding pockets of the target protease, thereby conferring specificity and potency.

2.1.2. Other Enzyme Targets

Carbamate derivatives have also been explored as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the treatment of Alzheimer's disease. By modifying the core structure to incorporate moieties known to bind to the active site of these enzymes, novel cholinesterase inhibitors could be developed.

Neurodegenerative Diseases

The structural features of the core molecule are reminiscent of building blocks used in the synthesis of ligands for central nervous system (CNS) targets. The ability to modulate lipophilicity and hydrogen bonding properties is crucial for designing molecules that can cross the blood-brain barrier.

Proposed Synthetic Strategies and Derivatization

A key advantage of the tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate scaffold is its amenability to chemical modification. The following diagram outlines a potential workflow for the synthesis and derivatization of this core structure.

G cluster_synthesis Core Synthesis & Derivatization cluster_evaluation Biological Evaluation Start Commercially Available Amino Alcohol Boc_Protection Boc Protection of Amino Group Start->Boc_Protection (Boc)2O, Base Core_Molecule tert-butyl N-[3-hydroxy-2- (propan-2-yl)propyl]carbamate Boc_Protection->Core_Molecule Derivatization_OH Modification of Hydroxyl Group (Esterification, Etherification) Core_Molecule->Derivatization_OH Derivatization_N Deprotection & N-Alkylation/ N-Acylation Core_Molecule->Derivatization_N Diverse_Derivatives Library of Diverse Derivatives Derivatization_OH->Diverse_Derivatives Derivatization_N->Diverse_Derivatives Screening High-Throughput Screening Diverse_Derivatives->Screening Enzyme_Assays Enzyme Inhibition Assays (e.g., Protease) Screening->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (e.g., Antiviral, Cytotoxicity) Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assays->SAR_Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Proposed workflow for the synthesis and biological evaluation of novel derivatives.

Step-by-Step Synthetic Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of the core molecule and its subsequent derivatization. This protocol is based on standard organic chemistry techniques.

Protocol 1: Synthesis of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate

  • Starting Material: 1-amino-3-methyl-2-butanol.

  • Reaction: Dissolve the amino alcohol in a suitable solvent (e.g., dichloromethane).

  • Base: Add a non-nucleophilic base, such as triethylamine.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate.

Protocol 2: Derivatization at the Hydroxyl Group (Example: Esterification)

  • Starting Material: tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate.

  • Reaction: Dissolve the starting material in a suitable solvent (e.g., dichloromethane).

  • Acylation: Add a desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or EDC).

  • Catalyst: A catalytic amount of DMAP can be added to facilitate the reaction.

  • Stirring: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the product by column chromatography.

Proposed Biological Evaluation Workflow

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify lead compounds and establish structure-activity relationships (SAR).

Primary Screening

A high-throughput screening (HTS) campaign against a panel of relevant biological targets (e.g., a protease panel, a kinase panel, or a receptor panel) would be the initial step to identify active compounds.

Secondary and Confirmatory Assays

Hits from the primary screen should be subjected to more detailed secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).

Table 1: Hypothetical Data Table for Enzyme Inhibition Screening

Compound IDModificationTarget EnzymeIC₅₀ (µM)
Core-01(Parent Compound)Protease X> 100
Deriv-01R = -COCH₃ (at OH)Protease X50.2
Deriv-02R = -COPh (at OH)Protease X12.5
Deriv-03R = -CH₂Ph (at N)Protease X5.8
Structure-Activity Relationship (SAR) Analysis

The data from the biological assays will be crucial for establishing SAR. This involves correlating the structural modifications of the derivatives with their biological activity.

SAR Core Core Scaffold R1 Modification at R1 (e.g., Hydroxyl group) Core->R1 R2 Modification at R2 (e.g., Isopropyl group) Core->R2 R3 Modification at R3 (e.g., Boc-protected amine) Core->R3 Activity Biological Activity R1->Activity Impacts Potency & Selectivity R2->Activity Influences Lipophilicity & Binding Pocket Fit R3->Activity Modulates Solubility & Pharmacokinetics

Caption: Key structural modification points for SAR studies.

Conclusion and Future Directions

While the biological activity of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate derivatives remains an uncharted area of research, the foundational principles of medicinal chemistry suggest that this scaffold holds significant potential for the development of novel therapeutic agents. The synthetic accessibility and the presence of multiple points for diversification make it an attractive starting point for a drug discovery program.

Future research should focus on the design and synthesis of a focused library of derivatives and their systematic evaluation against a panel of biologically relevant targets. The insights gained from such studies will be invaluable in unlocking the therapeutic potential of this promising chemical class. This guide provides a strategic roadmap for researchers to embark on this exciting endeavor.

Exploratory

Structural Elucidation of tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate: An Analytical Whitepaper

Executive Summary & Structural Anatomy tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (Molecular Formula: C₁₁H₂₃NO₃, MW: 217.31 g/mol ) is a sterically encumbered, Boc-protected 1,3-amino alcohol. Its structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (Molecular Formula: C₁₁H₂₃NO₃, MW: 217.31 g/mol ) is a sterically encumbered, Boc-protected 1,3-amino alcohol. Its structural framework—featuring a central chiral methine (C2) bearing an isopropyl group, flanked by a primary alcohol and a carbamate-protected amine—makes it a highly valuable chiral building block in the synthesis of peptidomimetics, transition-state isosteres, and complex heterocyclic pharmacophores[1].

However, the structural elucidation of this class of molecules presents unique analytical challenges. The conformational flexibility of the aliphatic backbone, the rotameric dynamics of the tert-butoxycarbonyl (Boc) group, and the potential for intramolecular hydrogen bonding necessitate a rigorous, orthogonal analytical approach[2]. This guide details the self-validating methodologies required to unambiguously characterize this molecule.

Causality in Analytical Selection

Standard 1D NMR is insufficient for complete structural validation of this compound. The presence of the C2 stereocenter breaks the symmetry of the molecule. Consequently, the protons on the adjacent C1 and C3 methylenes, as well as the two methyl groups of the isopropyl moiety, become diastereotopic[3]. This results in complex second-order multiplets (ABX spin systems) rather than simple first-order splitting.

To deconvolve this complexity, we must employ a self-validating system: High-Resolution Mass Spectrometry (HRMS) establishes the exact mass and connectivity via fragmentation, while 2D Nuclear Magnetic Resonance (NMR) maps the spatial and scalar coupling of the diastereotopic network.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

HRMS (ESI-TOF) provides the exact mass, confirming the elemental composition (Calculated [M+H]⁺ m/z 218.1756). However, the true structural validation comes from collision-induced dissociation (CID) tandem mass spectrometry (MS/MS).

The Boc group is highly labile under MS/MS conditions. The thermodynamically driven loss of isobutylene (-56 Da) followed by the extrusion of carbon dioxide (-44 Da) serves as a diagnostic fingerprint for tert-butyl carbamates[2].

MS_Fragmentation M [M+H]+ m/z 218.17 F1 Loss of Isobutylene m/z 162.11 M->F1 - C4H8 (-56 Da) F2 Loss of CO2 m/z 118.12 F1->F2 - CO2 (-44 Da) F3 Loss of H2O m/z 100.11 F2->F3 - H2O (-18 Da)

Figure 1: ESI-MS/MS logical fragmentation pathway for the Boc-protected amino alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Rotameric Dynamics

The choice of NMR solvent dictates the quality of the spectra. While CDCl₃ is the standard, intramolecular hydrogen bonding between the C3-hydroxyl and the Boc-carbonyl can broaden the signals. If severe broadening occurs due to rotameric exchange around the carbamate C-N bond, switching to a highly polar, hydrogen-bond-disrupting solvent like DMSO-d₆ is necessary to sharpen the amine and hydroxyl resonances[4].

Spectral Assignments

The tables below summarize the expected quantitative data for the ¹H and ¹³C NMR spectra, highlighting the critical diastereotopic splitting caused by the C2 stereocenter[3].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Structural Assignment
Boc-CH₃ 1.44s9H-(CH₃)₃C-O
Isopropyl-CH₃ 0.91, 0.94d, d6H6.8-CH(CH₃ )₂ (Diastereotopic)
C2-CH(CH₃)₂ 1.65m1H--CH (CH₃)₂
C2-H 1.45m1H-Backbone -CH -
C1-H_a 3.10ddd1H13.5, 7.0, 5.5-CH ₂-NH (Diastereotopic)
C1-H_b 3.25ddd1H13.5, 6.5, 5.0-CH ₂-NH (Diastereotopic)
C3-H₂ 3.55 - 3.65m2H--CH ₂-OH
N-H 4.85br s1H-Carbamate NH
O-H 2.60br s1H-Hydroxyl OH

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (ppm)Structural Assignment
Boc-CH₃ 28.4(CH₃ )₃C-O
Isopropyl-CH₃ 19.5, 19.8-CH(CH₃ )₂ (Diastereotopic carbons)
Isopropyl-CH 28.0-C H(CH₃)₂
C1 41.5-C H₂-NH
C2 45.2Backbone -C H-
C3 63.5-C H₂-OH
Boc-Cq 79.5(CH₃)₃C -O
Urethane C=O 156.8N-C (=O)-O
2D NMR Connectivity Mapping

To definitively prove the structure, 2D NMR is employed as a self-validating loop:

  • COSY (Correlation Spectroscopy): Maps the continuous aliphatic spin system. It validates the connectivity from the diastereotopic isopropyl methyls → isopropyl methine → C2 backbone methine → C1 and C3 methylenes.

  • HMBC (Heteronuclear Multiple Bond Correlation): Confirms the attachment of the Boc group. The C1 methylene protons exhibit a strong ³J_CH correlation to the urethane carbonyl carbon (~156.8 ppm), unambiguously anchoring the nitrogen position.

NMR_Workflow Prep Sample Prep (CDCl3 / DMSO-d6) NMR1D 1D NMR (1H, 13C) Identify Chemical Environments Prep->NMR1D COSY 2D COSY Trace Aliphatic Spin Systems NMR1D->COSY HSQC 2D HSQC Map Protons to Carbons NMR1D->HSQC Solve Complete Structural Elucidation COSY->Solve HMBC 2D HMBC Confirm Boc Attachment via 3J HSQC->HMBC HMBC->Solve

Figure 2: Orthogonal NMR workflow for mapping connectivity and resolving diastereotopic signals.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF)

Objective: Confirm exact mass and execute diagnostic CID fragmentation.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote protonation.

  • Ionization Parameters: Utilize Electrospray Ionization (ESI) in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation gas (Nitrogen) to 250 °C.

  • Calibration: Calibrate the TOF analyzer using sodium formate clusters prior to injection to ensure mass accuracy remains < 5 ppm.

  • Acquisition & MS/MS: Acquire full scan data from m/z 50 to 1000. Isolate the parent ion at m/z 218.17 in the quadrupole and apply a collision energy (CE) ramp of 15–25 eV using Argon as the collision gas to observe the diagnostic -56 Da and -44 Da neutral losses.

Protocol 2: NMR Sample Preparation and Acquisition

Objective: Resolve diastereotopic splitting and map the carbon-proton framework.

  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. (Note: If the N-H or O-H peaks are excessively broad due to exchange, evaporate the solvent under N₂ and reconstitute in anhydrous DMSO-d₆).

  • 1D ¹H NMR: Acquire at 400 MHz (or higher). Use 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the 9H Boc singlet against the 1H methine signals.

  • 1D ¹³C NMR: Acquire at 100 MHz using 1024 scans, a D1 of 2.0 seconds, and WALTZ-16 proton decoupling.

  • 2D COSY: Acquire with 128 t1 increments and 2048 t2 points. Process with a sine-bell squared window function to enhance the resolution of the ABX spin systems at C1 and C3.

  • 2D HMBC: Optimize the pulse sequence for ¹J_CH = 145 Hz and long-range ⁿJ_CH = 8 Hz to capture the critical ³J correlation between the C1 protons and the Boc carbonyl.

References

  • Williams, S. M. "New Stereoselective Approaches to Highly Substituted Pyrrolidines." Cardiff University. 1

  • BenchChem Technical Support Team. "Orthogonal Methods: Structural Elucidation of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine Derivatives." Benchchem. 2

  • BenchChem Technical Support Team. "Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate." Benchchem. 4

  • Fukuda, Y., et al. "A Formal Total Synthesis of (-)-Limaspermine." Institute for Medicinal Resources. 3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging Tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate as a Chiral Building Block in Drug Discovery

Introduction: The Imperative of Chirality in Modern Therapeutics In the landscape of modern drug discovery, stereochemistry is not a mere detail but a cornerstone of efficacy and safety. The three-dimensional arrangement...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Therapeutics

In the landscape of modern drug discovery, stereochemistry is not a mere detail but a cornerstone of efficacy and safety. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers or diastereomers of a drug often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the use of chiral building blocks—enantiomerically pure molecules that serve as starting points for complex syntheses—has become an indispensable strategy.

This guide focuses on a particularly valuable chiral synthon: tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate . This molecule embodies three critical features for asymmetric synthesis:

  • A Defined Stereocenter: The hydroxyl-bearing carbon provides a fixed chiral center, enabling the construction of stereospecific downstream products.

  • Orthogonal Protection: It features a primary alcohol and a Boc-protected secondary amine. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions, allowing for sequential chemical modifications at different sites.

  • Versatile Functionality: The free hydroxyl group serves as a handle for various transformations such as oxidation, etherification, or esterification, while the protected amine, once deprotected, is a key site for amidation, alkylation, or sulfonylation.

The utility of this structural motif is prominently demonstrated in the synthesis of potent antiviral agents, most notably HIV-1 protease inhibitors like Darunavir, where precise stereochemistry is critical for binding to the enzyme's active site.[1][2] This document provides a detailed exploration of this building block, from its synthesis and characterization to its practical application in multi-step drug synthesis.

Physicochemical & Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis.

PropertyValueSource
Chemical Name tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamateN/A
CAS Number 1696524-36-3[3]
Molecular Formula C₁₁H₂₃NO₃Inferred
Molecular Weight 217.31 g/mol Inferred
Appearance Typically a white to off-white solid or a viscous oil
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); limited solubility in water

Spectroscopic Characterization (Expected):

  • ¹H NMR: Key signals would include the singlet for the tert-butyl protons (~1.4 ppm), multiplets for the propyl and isopropyl groups, and signals for the N-H and O-H protons.

  • ¹³C NMR: Expect signals for the carbonyl of the carbamate (~156 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and distinct signals for the carbons of the propyl and isopropyl moieties.[4]

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be the expected parent ions.

Synthesis of the Chiral Building Block

The synthesis of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate typically starts from an enantiomerically pure amino acid, such as L-Valine, to establish the desired stereochemistry. The process involves reduction of the carboxylic acid and subsequent protection of the amine.

G cluster_0 Synthesis Workflow A L-Valine (Chiral Pool Starting Material) B L-Valinol (Amino Alcohol) A->B Reduction (e.g., LiAlH₄ or BH₃·THF) C tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (Final Product) B->C Boc Protection (Boc₂O, Base)

Caption: Synthesis workflow for the chiral building block.

Protocol 1: Synthesis via Reduction and Boc-Protection

This protocol outlines a representative two-step synthesis starting from L-Valine.

Part A: Reduction of L-Valine to L-Valinol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add lithium aluminum hydride (LiAlH₄) (1.5 eq.) suspended in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add L-Valine (1.0 eq.) portion-wise, controlling the rate of addition to manage the exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the combined organic filtrates under reduced pressure to yield crude L-Valinol, which can be used directly in the next step.

Part B: Boc-Protection of L-Valinol

  • Setup: Dissolve the crude L-Valinol (1.0 eq.) in a mixture of dioxane and water (1:1).[5]

  • Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution, followed by a base such as sodium bicarbonate or triethylamine (1.5 eq.).[5][6]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting amino alcohol is consumed.

  • Work-up: Remove the organic solvent (dioxane) under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.[7]

Application in Drug Synthesis: The Darunavir Paradigm

A structurally related building block, [(1S, 2R)-3-[(2-methylpropyl) amino]-2-hydroxy-1 -(phenyl methyl) propyl] carbamic acid tert-butyl ester, is a key intermediate in the synthesis of Darunavir, an FDA-approved HIV-1 protease inhibitor.[1] The principles of its use are directly translatable to our target building block. The Boc-protected amine allows for other chemical transformations on the molecule, after which its removal unmasks a nucleophilic amine ready for coupling.

G cluster_1 Darunavir Synthesis Fragment A Boc-Protected Amino Alcohol (Key Chiral Intermediate) C Sulfonamide Intermediate A->C 1. Boc Deprotection (Acid) 2. Sulfonylation (Base) B Sulfonylation Reagent (e.g., 4-nitrophenylsulfonyl chloride) B->C D Final Coupling & Deprotection Steps C->D Further modifications (e.g., Nitro reduction) E Darunavir D->E Coupling with furanyl moiety

Caption: Key steps in Darunavir synthesis.

Protocol 2: Boc Deprotection and Sulfonamide Formation

This protocol demonstrates the critical deprotection and subsequent sulfonylation step, a common sequence in pharmaceutical synthesis.

  • Boc Deprotection:

    • Dissolve the Boc-protected amino alcohol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid. A 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM is commonly used.

    • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC.

    • Upon completion, concentrate the solvent under reduced pressure. If HCl was used, the resulting amine hydrochloride salt can often be used directly. If TFA was used, an aqueous basic work-up is typically required to neutralize the trifluoroacetate salt.

  • Sulfonamide Formation:

    • Setup: Suspend the deprotected amine salt (1.0 eq.) in DCM. Add a base such as triethylamine (TEA) (2.5 eq.) or diisopropylethylamine (DIPEA) to neutralize the salt and act as a proton scavenger.

    • Reagent Addition: Cool the mixture to 0 °C. Add a solution of the desired sulfonyl chloride (e.g., 4-aminophenylsulfonyl chloride) (1.1 eq.) in DCM dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

    • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude sulfonamide can then be purified using silica gel column chromatography or recrystallization.[7]

Purification Strategy

The choice of purification method is critical for obtaining high-purity intermediates, which is a regulatory requirement in drug manufacturing.

G start Crude Product is_solid Is the product a solid? start->is_solid impurities_polar Are impurities of different polarity? is_solid->impurities_polar No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes chromatography Silica Gel Column Chromatography impurities_polar->chromatography Yes end Pure Product impurities_polar->end No (Consider alternative methods) recrystallize->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks researchers encounter when synthesizing tert-butyl N-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks researchers encounter when synthesizing tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (a highly versatile 1,3-amino alcohol intermediate).

Depending on your starting materials, this synthesis typically follows one of two pathways: Route A (reduction of a Boc-protected β -amino acid) or Route B (direct chemoselective N-Boc protection of the free amino alcohol). Both routes are prone to specific failure modalities that can drastically reduce your isolated yield.

Synthetic Workflows & Failure Modalities

The following diagram maps the critical paths for both synthetic routes, highlighting the exact stages where thermodynamic or kinetic variables typically cause yield loss.

SynthesisTroubleshooting StartA Route A: Boc-Amino Acid (Boc-3-amino-2-isopropylpropanoic acid) MixAnhydride Mixed Anhydride Formation (iBuOCOCl, NMM, THF, -15°C) StartA->MixAnhydride StartB Route B: Free Amino Alcohol (3-amino-2-isopropylpropan-1-ol) BocProtect Chemoselective Boc Protection (Boc2O, Et3N, DCM, 0°C) StartB->BocProtect Reduction NaBH4 Reduction (H2O, 0°C to RT) MixAnhydride->Reduction Fail1 Failure: Anhydride Hydrolysis (Moisture/Temp > 0°C) MixAnhydride->Fail1 Product Target Product: tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate Reduction->Product BocProtect->Product Fail2 Failure: O-Boc Carbonate Formation (Excess Boc2O / DMAP) BocProtect->Fail2 Fail3 Failure: Product Loss in Aqueous Phase (High water solubility) Product->Fail3

Workflow and failure modalities in the synthesis of the target Boc-protected amino alcohol.

Quantitative Yield Optimization Matrix

Use this matrix to benchmark your current results against expected outcomes and quickly identify which parameter requires adjustment.

Reaction StepPotential Failure ModeExpected YieldObserved Yield (Failure)Corrective Action
Mixed Anhydride Formation Thermal degradation / Hydrolysis>95% conversion<50%Maintain -15°C strictly; use anhydrous THF and NMM[1].
NaBH₄ Reduction Incomplete reduction85–90%30–40%Use fresh NaBH₄; ensure rapid addition at 0°C.
Boc Protection O-Boc formation (Over-protection)90–95%60–70%Limit Boc₂O to 1.05 eq; strictly exclude DMAP[2].
Aqueous Workup Product partitioning into aqueous phase>90% recovery40–50%Saturate aqueous layer with NaCl; extract with 9:1 DCM/IPA.
Diagnostic FAQs & Troubleshooting Protocols

Q1: Why am I seeing a significant mass loss during the aqueous workup of the final product? Causality: tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate possesses a high degree of amphiphilicity. The polar hydroxyl and carbamate groups, combined with a relatively compact hydrocarbon footprint (the isopropyl group), make it partially soluble in aqueous layers. Solution: Never use standard water or dilute bicarbonate for your final washes without salting out. Saturate the aqueous phase with NaCl (brine) prior to extraction. Furthermore, switch your extraction solvent from diethyl ether to ethyl acetate or a 9:1 Dichloromethane (DCM) / Isopropanol mixture. The added hydrogen-bonding capacity of the isopropanol drastically improves the partition coefficient in favor of the organic layer.

Q2: My LC-MS shows a +100 Da side product during Route B (Boc protection). What is causing this? Causality: You are observing the formation of the O,N-di-Boc derivative (carbonate formation at the primary alcohol). This chemoselectivity failure occurs when excess di-tert-butyl dicarbonate (Boc₂O) is used, or if highly nucleophilic catalysts like DMAP (4-dimethylaminopyridine) are present[3]. DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which is reactive enough to overcome the natural nucleophilicity difference between the amine and the alcohol. Solution: Strictly control Boc₂O stoichiometry to 1.0–1.05 equivalents[2]. Omit DMAP entirely. Use a mild base like triethylamine (TEA) or perform the reaction in methanol without base, which thermodynamically favors N-acylation.

Q3: When reducing the Boc-amino acid (Route A), I recover mostly unreacted starting material. How do I fix the mixed anhydride step? Causality: The mixed carboxylic-carbonic anhydride intermediate is highly sensitive. If the reaction temperature rises above -5°C during formation, the anhydride can disproportionate or hydrolyze back to the starting acid (especially if ambient moisture is present), rendering the subsequent NaBH₄ reduction ineffective[1]. Solution: Ensure strict anhydrous conditions. Maintain the internal temperature between -15°C and -5°C during the addition of isobutyl chloroformate (iBuOCOCl) and N-methylmorpholine (NMM). The formation of a white precipitate (NMM·HCl) is your self-validating visual cue that activation is successful.

Q4: Can I use Borane-THF (BH₃·THF) instead of the mixed anhydride/NaBH₄ method for Route A? Causality: While BH₃·THF is an excellent reducing agent for carboxylic acids, it forms a highly stable boron-amine complex with the resulting product. Solution: Yes, but the low yield you experience is likely due to incomplete disruption of this complex during workup. You must quench vigorously with methanol and mildly heat the mixture, or use a careful mild acid workup (pH ~4 to avoid cleaving the acid-labile Boc group) to liberate the free amino alcohol. For this specific molecule, the mixed anhydride/NaBH₄ protocol is generally higher-yielding and milder.

Standard Operating Procedures (SOPs)
Protocol A: Mixed Anhydride / NaBH₄ Reduction (Route A)

This protocol chemoselectively reduces the carboxylic acid while leaving the Boc-protected amine intact.

  • Activation: Dissolve Boc-3-amino-2-isopropylpropanoic acid (1.0 eq) in anhydrous THF (0.2 M) in an oven-dried flask. Cool the solution to -15°C using an ice/salt or dry ice/ethylene glycol bath under an inert argon atmosphere.

  • Anhydride Formation: Add N-methylmorpholine (NMM, 1.05 eq) in one portion, followed by the dropwise addition of isobutyl chloroformate (1.05 eq) over 5 minutes. Stir for 20 minutes at -15°C. Visual Cue: A dense white precipitate of NMM·HCl will form, confirming activation.

  • Reduction: In a separate flask, dissolve NaBH₄ (3.0 eq) in a minimal amount of cold water (or methanol). Add this aqueous borohydride solution rapidly to the mixed anhydride suspension while keeping the internal temperature strictly below 0°C[1].

  • Quench & Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Quench carefully with 1M aqueous KHSO₄ to pH 4–5. Extract the aqueous layer three times with EtOAc. Wash the combined organics with heavily saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective N-Boc Protection (Route B)

This protocol ensures selective protection of the amine in the presence of the primary alcohol.

  • Preparation: Dissolve 3-amino-2-isopropylpropan-1-ol (1.0 eq) in anhydrous DCM (0.3 M). Cool the solution to 0°C.

  • Base Addition: Add triethylamine (TEA, 1.2 eq). Critical: Do not add DMAP under any circumstances.

  • Protection: Dissolve Boc₂O (1.05 eq) in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating and over-reaction[2].

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Self-Validation: Monitor by TLC. The starting material will stain bright pink/purple with Ninhydrin, while the desired product will only stain strongly with Cerium Ammonium Molybdate (CAM) due to the hydroxyl group.

  • Workup: Wash the reaction mixture with saturated aqueous NaHCO₃, followed by heavily salted brine. Extract the aqueous layers once with a 9:1 DCM/Isopropanol mixture to recover partitioned product. Combine the organic layers, dry over MgSO₄, and concentrate.

References
  • Selective One-Pot Conversion of Carboxylic Acids into Alcohols Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use (General procedure for Boc protection of amino alcohols)

Sources

Optimization

optimizing flash chromatography purification for tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate

Target Analyte: tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides field-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides field-proven, mechanistically grounded troubleshooting strategies for purifying aliphatic Boc-protected amino alcohols.

Analyte Profiling & Mechanistic Overview

Before optimizing a purification method, we must analyze the physicochemical properties of the target molecule to establish a self-validating workflow.

tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate presents three distinct chromatographic challenges:

  • Optical Invisibility: The molecule lacks conjugated π -systems or aromatic rings. Its only chromophore is the carbamate carbonyl, which absorbs weakly at ~205 nm. This signal is entirely masked by the UV cutoffs of standard normal-phase solvents like ethyl acetate (256 nm) and dichloromethane (233 nm)[1].

  • Surface Adsorption (Tailing): The molecule contains a primary hydroxyl (-OH) and a secondary carbamate (-NH-Boc). Both functional groups act as strong hydrogen bond donors and acceptors, leading to severe secondary interactions with acidic silanol groups on bare silica gel.

  • Chemical Sensitivity: The Boc (tert-butyloxycarbonyl) protecting group is orthogonal to basic conditions but is highly labile under acidic conditions[2].

Frequently Asked Questions (FAQs)

Q1: Why is my compound completely invisible on the UV trace during automated flash purification? A1: Because the target analyte lacks a strong chromophore, it cannot be detected against the background absorbance of the mobile phase[1]. To accurately trigger fraction collection without a UV signal, you must utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These are mass-based detectors that nebulize the column effluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles[3],[4].

Q2: I am experiencing severe peak tailing on bare silica. Should I add 0.1% TFA to my mobile phase to sharpen the peak? A2: Absolutely not. The Boc protecting group will cleave rapidly in the presence of trifluoroacetic acid (TFA), yielding the unprotected, highly polar amino alcohol[2]. Instead of using an acidic modifier to suppress silanol ionization, you should switch to a more polar, hydrogen-bond-disrupting solvent system (e.g., Dichloromethane/Methanol) or transition entirely to a reversed-phase C18 column.

Q3: Can I use UV detection at 205 nm if I switch to reversed-phase chromatography? A3: Yes, but with caveats. If you use a Water/Acetonitrile gradient (both solvents have UV cutoffs < 200 nm), the carbamate carbonyl may be faintly visible at 205 nm. However, ELSD remains vastly superior for this compound because ELSD response provides a much more accurate representation of the actual mass ratio of the eluting compounds compared to weak UV extinction coefficients[4].

Visual Workflows & Logic Pathways

DetectionStrategy Start Target: Boc-Amino Alcohol (No UV Chromophore) Check Is ELSD/CAD Available? Start->Check Yes Yes Check->Yes No No Check->No ELSD Use ELSD-Directed Fractionation (Set split ratio to minimize sample loss) Yes->ELSD Manual Collect Fixed Volumes & Perform Offline TLC No->Manual Stain Stain TLC with KMnO4 or PMA (Do not rely on UV 254nm) Manual->Stain

Workflow for selecting the appropriate detection strategy for non-UV active compounds.

TailingResolution Issue Symptom: Severe Peak Tailing (Silanol H-Bonding) Action Optimize Mobile/Stationary Phase Issue->Action NP Normal Phase (Silica) Action->NP RP Reversed Phase (C18) Action->RP NP_Solv Switch to DCM / MeOH gradient (Disrupts H-bonds) NP->NP_Solv RP_Solv Use H2O / MeCN gradient (Eliminates silanol effects) RP->RP_Solv Warning CRITICAL: Do NOT use TFA (Cleaves Boc group) NP_Solv->Warning RP_Solv->Warning

Troubleshooting pathway to resolve peak tailing without compromising the Boc protecting group.

Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
No peaks detected on chromatogram Compound lacks a UV chromophore; solvent UV cutoff masks weak carbamate signal.Switch detection mode to ELSD or CAD. If unavailable, collect fixed volumes and perform offline TLC staining.
Severe peak tailing / Broad elution Strong hydrogen bonding between the primary -OH / -NH-Boc and silica silanols.Change mobile phase from Hexane/EtOAc to DCM/MeOH. Alternatively, switch to a Reversed-Phase (C18) column.
Product degradation (loss of Boc) Exposure to acidic modifiers (e.g., TFA) or highly acidic silica gel.Remove all acidic modifiers. Ensure silica gel is pH neutral. If necessary, use a volatile basic modifier (e.g., 0.1% TEA).
Baseline drift during gradient ELSD temperature is too low to evaporate the changing aqueous/organic mobile phase.Optimize ELSD drift tube temperature and gas flow rate to match the least volatile solvent in the gradient.

Standard Operating Procedures (SOPs)

Protocol 1: ELSD-Directed Normal Phase Purification

This protocol utilizes a self-validating system to ensure the detector is functioning before the precious sample is committed.

  • Step 1: System Validation. Inject 100 µL of a known non-UV active standard (e.g., cholesterol or a simple sugar) at 1 mg/mL. A sharp, well-defined peak confirms the ELSD nebulizer, drift tube temperature, and nitrogen gas flow are operating correctly[3].

  • Step 2: Column Equilibration. Mount a high-performance bare silica column. Equilibrate with 100% Dichloromethane (DCM) for 3 Column Volumes (CV).

  • Step 3: Sample Loading (Dry Load). Due to the compound's polarity, dry loading is highly recommended to prevent band broadening. Dissolve the crude mixture in a minimal amount of DCM, add silica gel (1:3 sample-to-silica weight ratio), and evaporate to a free-flowing powder. Load this into a solid sample cartridge.

  • Step 4: Gradient Elution. Run a gradient from 0% to 10% Methanol (MeOH) in DCM over 15 CVs. The protic nature of methanol effectively outcompetes the analyte for hydrogen bonding sites on the silica.

  • Step 5: Fractionation. Set the fraction collector to trigger exclusively on the ELSD signal threshold (e.g., >5 mV).

Protocol 2: Offline TLC Visualization (If ELSD is Unavailable)

Because UV 254 nm will show a blank plate, chemical staining is mandatory.

  • Step 1: Elution & Collection. Run the flash column using the gradient from Protocol 1, but collect fixed volumes (e.g., 15 mL per tube).

  • Step 2: Spotting. Spot 2 µL of every third fraction onto a silica gel TLC plate. Crucial: Always co-spot the crude starting material as a reference to validate the emergence of the product.

  • Step 3: Development. Develop the plate in a chamber containing 5% MeOH in DCM.

  • Step 4: Staining. Submerge the developed plate in Potassium Permanganate ( KMnO4​ ) stain. The KMnO4​ will oxidize the primary alcohol on the target molecule.

  • Step 5: Visualization. Heat the plate gently with a heat gun. The target compound will appear as a bright yellow/brown spot against a vibrant purple background.

Method Parameter Comparison

ParameterNormal Phase (Silica)Reversed Phase (C18)
Solvent System Dichloromethane / MethanolWater / Acetonitrile
Elution Mechanism Adsorption / Hydrogen BondingHydrophobic Partitioning
Tailing Risk High (Requires protic solvent like MeOH to resolve)Low (Silanols are end-capped)
Recommended Modifier None (or 0.1% Triethylamine)None (Avoid TFA)
UV Compatibility (205 nm) Incompatible (DCM cutoff = 233 nm)Marginally Compatible (MeCN cutoff = 190 nm)

References

  • Biotage. "When do I need to use an ELSD with flash chromatography?" Available at:[Link]

  • Wikipedia. "Evaporative light scattering detector." Available at: [Link]

  • Waters Corporation. "Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products." Available at:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate, a molecule of interest in drug development due to its structural motifs. By comparing these predictions with experimental data from structurally analogous compounds, we aim to provide researchers with a robust framework for the identification and characterization of this and related molecules.

The Significance of NMR in Carbamate Structural Analysis

Carbamates, and particularly tert-butyl (Boc) protected amines, are ubiquitous in modern organic synthesis, most notably in peptide synthesis and as key intermediates in the preparation of active pharmaceutical ingredients.[1] The Boc protecting group offers stability under a range of conditions and can be readily removed, making it an invaluable tool for synthetic chemists. The accurate interpretation of NMR spectra is crucial for verifying the successful installation of the Boc group and for confirming the overall structure of the molecule. The chemical environment of each proton and carbon atom is reflected in its unique chemical shift, providing a detailed molecular fingerprint.

Predicted NMR Spectral Data for tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate

Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification for Prediction
H-1 (CH₂)~3.55dd2HDiastereotopic protons adjacent to a chiral center and a hydroxyl group.
H-2 (CH)~1.85m1HMethine proton of the propyl backbone, coupled to adjacent CH₂ and CH groups.
H-3 (CH₂)~3.10m2HMethylene protons adjacent to the carbamate nitrogen.
NH~4.80br s1HCarbamate proton, typically a broad singlet due to quadrupole broadening and potential hydrogen bonding.
OHVariablebr s1HHydroxyl proton, chemical shift is highly dependent on concentration and solvent.[2]
H-4 (CH)~1.70m1HIsopropyl methine proton.
H-5 (CH₃)~0.90d6HDiastereotopic methyl groups of the isopropyl moiety.
H-6 (t-Bu)~1.45s9HNine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Assignment Predicted Chemical Shift (ppm) Justification for Prediction
C-1 (CH₂)~65.0Carbon bearing a hydroxyl group.
C-2 (CH)~40.0Aliphatic methine carbon.
C-3 (CH₂)~45.0Carbon adjacent to the carbamate nitrogen.
C-4 (CH)~28.0Isopropyl methine carbon.
C-5 (CH₃)~19.0, ~20.0Diastereotopic isopropyl methyl carbons.
C-6 (t-Bu C)~79.5Quaternary carbon of the tert-butyl group.
C-7 (t-Bu CH₃)~28.5Methyl carbons of the tert-butyl group.
C=O (Carbamate)~156.5Carbonyl carbon of the carbamate group.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare them with the experimental NMR data of two closely related, commercially available compounds: N-Boc-L-valinol and N-Boc-L-phenylalaninol . These molecules share the core carbamate and β-amino alcohol functionalities with our target compound, providing a solid basis for comparison.

Comparator 1: N-Boc-L-valinol

N-Boc-L-valinol shares the same valinol backbone, differing only in the position of the hydroxyl group.[3] This subtle difference allows for a direct assessment of the electronic effects of the substituent positions on the chemical shifts.

Experimental ¹H and ¹³C NMR Data for N-Boc-L-valinol

  • ¹H NMR (CDCl₃): δ 4.95 (br s, 1H, NH), 3.65-3.55 (m, 2H, CH₂OH), 3.50-3.40 (m, 1H, CH-N), 1.95-1.85 (m, 1H, CH-isopropyl), 1.44 (s, 9H, t-Bu), 0.95 (d, 3H, CH₃), 0.90 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 156.5 (C=O), 79.5 (C(CH₃)₃), 65.5 (CH₂OH), 58.0 (CH-N), 30.0 (CH-isopropyl), 28.4 (C(CH₃)₃), 19.5 (CH₃), 18.5 (CH₃).

The comparison reveals a strong correlation in the chemical shifts of the Boc group protons (~1.45 ppm) and carbons (~28.5 ppm and ~79.5 ppm), as well as the protons and carbons of the isopropyl group. The key differences will arise in the propyl backbone due to the altered position of the hydroxyl and carbamate groups.

Comparator 2: N-Boc-L-phenylalaninol

N-Boc-L-phenylalaninol introduces a phenyl group, which exerts a significant anisotropic effect, shifting nearby protons downfield.[4] This comparison helps to understand the influence of a bulky, aromatic substituent on the NMR spectrum.

Experimental ¹H and ¹³C NMR Data for N-Boc-L-phenylalaninol [4]

  • ¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 4.90 (br s, 1H, NH), 3.95 (m, 1H, CH-N), 3.65 (m, 2H, CH₂OH), 2.80 (d, 2H, CH₂-Ph), 1.42 (s, 9H, t-Bu).

  • ¹³C NMR (CDCl₃): δ 156.0 (C=O), 138.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 79.8 (C(CH₃)₃), 64.0 (CH₂OH), 54.5 (CH-N), 38.0 (CH₂-Ph), 28.4 (C(CH₃)₃).

The downfield shift of the protons and carbons in the backbone of N-Boc-L-phenylalaninol, when compared to N-Boc-L-valinol, clearly demonstrates the deshielding effect of the aromatic ring. This reinforces the importance of considering the electronic nature of neighboring groups when predicting chemical shifts.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for the structural elucidation of carbamates, the following standardized protocol is recommended.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the carbamate sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or higher, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the ¹H NMR signals.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[5]

Visualizing Molecular Structure and Workflow

To further aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: Molecular structure of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) setup Instrument Setup (Tuning, Matching, Shimming) prep->setup h1_acq 1H NMR Acquisition (Standard 1D) setup->h1_acq c13_acq 13C NMR Acquisition (Proton Decoupled) setup->c13_acq process Data Processing (FT, Phasing, Baseline Correction) h1_acq->process c13_acq->process analysis Spectral Analysis (Integration, Referencing, Assignment) process->analysis

Figure 2: Standardized workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate. Through a detailed comparative analysis with structurally similar compounds, we have established a reliable framework for the interpretation of its NMR spectrum. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. By combining predictive analysis with established experimental methodologies, researchers can confidently approach the structural elucidation of this and other novel carbamate derivatives, accelerating the pace of drug discovery and development.

References

  • PubChem. tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate. [Link]

  • PubChem. tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ACS Publications. Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. [Link]

  • University of Alberta. The environment of tertiary alcohols from nuclear magnetic resonance spectral shifts on formation of trichloroacetylcarbamates. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Tert-Butyl N-[3-Hydroxy-2-(Propan-2-yl)Propyl]Carbamate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like tert-butyl N-[3-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for its purity determination against alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical protocol grounded in authoritative guidelines.

The Criticality of Purity for Tert-Butyl N-[3-Hydroxy-2-(Propan-2-yl)Propyl]Carbamate

Tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is a key intermediate in the synthesis of various pharmaceuticals. Impurities, even in trace amounts, can have a significant impact on the final drug product's safety and efficacy[1]. Therefore, a validated, reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

Proposed HPLC Method for Purity Determination

Given the structure of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate, a reversed-phase HPLC method is proposed. The presence of both polar (hydroxyl) and non-polar (tert-butyl, propan-2-yl) groups makes it amenable to separation on a C18 stationary phase.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended for its versatility and resolving power.

  • Mobile Phase: A gradient of acetonitrile and water is proposed to ensure the elution of the main component and any potential impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm is chosen as the carbamate group has a chromophore that absorbs in the low UV region.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Injection Volume: 10 µL.

In-Depth HPLC Method Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[2][3]. The validation of the proposed HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines[4][5][6].

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Method_Development Propose HPLC Method Specificity Specificity/ Selectivity Method_Development->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Sources

Validation

comparing stability of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate vs Fmoc-protected analogs

Comparative Stability Guide: tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate vs. Fmoc-Protected Analogs Executive Summary For researchers and drug development professionals designing complex peptide sequences, ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate vs. Fmoc-Protected Analogs

Executive Summary

For researchers and drug development professionals designing complex peptide sequences, chiral ligands, or targeted linker systems, the selection of an appropriate α-amino protecting group is a foundational decision. This guide provides an in-depth comparative analysis of the stability profiles of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (a Boc-protected amino alcohol)[1] against its 9-fluorenylmethyloxycarbonyl (Fmoc) analog. By understanding the mechanistic causality behind their stability, chemists can optimize synthetic workflows, prevent premature deprotection, and maximize overall yield.

Structural Dynamics and Mechanistic Causality

The core molecule is a 3-amino-1-propanol derivative featuring an isopropyl group at the C2 position. The presence of this bulky isopropyl group introduces significant steric hindrance adjacent to the primary amine. This steric bulk does not change the fundamental cleavage mechanism of the protecting groups, but it can slightly retard the kinetics of both protection and deprotection compared to unhindered linear aliphatic chains.

The Boc-Protected Analog: The tert-butyloxycarbonyl (Boc) group relies on strict acid-catalyzed deprotection. Mechanistically, when exposed to a strong acid (e.g., 50% trifluoroacetic acid in dichloromethane), the carbamate oxygen is protonated. This initiates the expulsion of a highly stable tert-butyl cation and the release of carbon dioxide gas, driving the reaction to completion[2]. Because this pathway strictly requires a strong proton donor, the Boc-protected amino alcohol remains completely inert in the presence of strong bases, nucleophiles, and catalytic hydrogenation conditions.

The Fmoc-Protected Analog: Conversely, the Fmoc group operates on a base-catalyzed E1cb elimination mechanism[3]. A secondary amine, such as piperidine, abstracts the highly acidic proton at the 9-position of the fluorene ring. This forms a stabilized cyclopentadienyl-type anion that subsequently collapses, expelling dibenzofulvene and carbon dioxide to yield the free amine. Because it lacks an acid-reactive site, the Fmoc analog is highly stable in strongly acidic environments.

A Field-Proven Insight on Storage Stability: While both protecting groups are theoretically stable when isolated, practical laboratory experience reveals a critical divergence in the shelf-life of protected amino alcohols. Fmoc-protected amino alcohols frequently exhibit instability during prolonged storage (even at 4°C)[4]. If even trace amounts of the free amine are present—or generated via slow ambient degradation—the free amine acts as a base to initiate the E1cb cleavage of the remaining Fmoc groups. This creates a runaway autocatalytic degradation cycle. The Boc analog, requiring strong acid for cleavage, is immune to this autocatalytic basic degradation and exhibits superior long-term storage stability.

Quantitative Stability Comparison

The orthogonal nature of Boc and Fmoc protecting groups allows them to be used selectively in complex multi-step syntheses. The table below summarizes their stability across various chemical environments.

Chemical EnvironmentBoc-Analog StabilityFmoc-Analog StabilityMechanistic Rationale
Strong Acid (e.g., 50% TFA/DCM)Labile (< 30 min cleavage)Highly Stable Boc protonates to yield a stable tert-butyl cation; Fmoc lacks an acid-reactive site.
Secondary Base (e.g., 20% Piperidine/DMF)Highly Stable Labile (< 15 min cleavage)Fmoc undergoes E1cb elimination via fluorenyl proton abstraction; Boc is inert to base.
Nucleophiles (e.g., Grignard Reagents)Stable Labile Fmoc is susceptible to nucleophilic attack and basic cleavage; Boc carbamates are highly resistant.
Long-Term Storage (Neat, 4°C)Excellent (> 12 months)Moderate to Poor Trace amines trigger autocatalytic Fmoc cleavage in amino alcohols[4]; Boc remains inert.

Visualizing Orthogonal Stability

The following diagram illustrates the divergent chemical pathways that define the orthogonality of these two protecting groups.

OrthogonalStability Start Protected Amino Alcohol N-[3-hydroxy-2-(propan-2-yl)propyl] Boc Boc-Protected (Acid Labile) Start->Boc Fmoc Fmoc-Protected (Base Labile) Start->Fmoc Acid Acidic Environment (e.g., 50% TFA in DCM) Boc->Acid Cleavage Base Basic Environment (e.g., 20% Piperidine in DMF) Boc->Base Stable Fmoc->Acid Stable Fmoc->Base Cleavage Product Free Amino Alcohol + Cleavage Byproducts Acid->Product StableFmoc Intact Fmoc-Carbamate (Orthogonally Stable) Acid->StableFmoc Base->Product StableBoc Intact Boc-Carbamate (Orthogonally Stable) Base->StableBoc

Caption: Chemical pathways demonstrating the orthogonal stability of Boc and Fmoc protected amino alcohols.

Experimental Protocols: Self-Validating Kinetic Assays

To ensure scientific integrity, researchers should not rely solely on literature values for sterically hindered molecules. The following self-validating in situ NMR protocol allows for the real-time kinetic monitoring of protecting group stability and cleavage[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the protected amino alcohol (Boc or Fmoc analog) in 0.6 mL of an appropriate deuterated solvent (CDCl₃ for Boc acid-stability checks; DMSO-d₆ for Fmoc base-stability checks) and transfer to a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum to establish the baseline integration of the protecting group signals. For the Boc analog, identify the sharp tert-butyl singlet at ~1.4 ppm. For the Fmoc analog, identify the fluorenyl aromatic multiplet between 7.3–7.8 ppm.

  • Reagent Introduction:

    • To test acid stability/cleavage: Inject 50 µL of deuterated trifluoroacetic acid (TFA-d) directly into the NMR tube.

    • To test base stability/cleavage: Inject 20 µL of piperidine directly into the NMR tube.

  • Kinetic Monitoring: Immediately place the tube back into the spectrometer. Set up an arrayed acquisition to capture a ¹H-NMR spectrum every 2 minutes for a total of 60 minutes.

  • Data Analysis: Plot the normalized integration of the protecting group signal (e.g., the disappearance of the Boc singlet or Fmoc multiplet) against time. The emergence of free amine signals and cleavage byproducts (e.g., dibenzofulvene for Fmoc) will self-validate the degradation pathway.

NMRWorkflow Prep 1. Sample Prep Dissolve 10 mg in CDCl3 or DMSO-d6 Reagent 2. Reagent Addition Add TFA or Piperidine directly to NMR tube Prep->Reagent NMR 3. 1H-NMR Acquisition Time-course array every 2 mins for 1 hr Reagent->NMR Analysis 4. Kinetic Analysis Integrate t-butyl (1.4 ppm) or fluorenyl (7.3-7.8 ppm) NMR->Analysis

Caption: Step-by-step NMR experimental workflow for validating protecting group stability kinetics.

Conclusion & Best Practices

When working with N-[3-hydroxy-2-(propan-2-yl)propyl]amine derivatives, the choice between Boc and Fmoc protection should be dictated by the downstream synthetic environment and storage requirements. The Boc analog is highly recommended for multi-step syntheses involving basic conditions, nucleophilic additions (such as Grignard reactions on oxidized intermediates), and scenarios requiring long-term storage of the building block. The Fmoc analog remains indispensable for orthogonal solid-phase synthesis strategies where strongly acidic final cleavage conditions (which would prematurely strip a Boc group) must be avoided until the final step.

Sources

Comparative

A Researcher's Guide to the FTIR Spectrum of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate: Peak Assignment and Comparative Analysis

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate. Designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to explain the causal relationships between molecular structure and spectral features. We will explore a detailed peak assignment, offer a comparative context with alternative analytical techniques, and provide a robust experimental protocol for data acquisition.

Introduction: The Molecular Context

tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is a key organic building block, often used in the synthesis of pharmaceuticals and complex organic molecules.[1] Its structure is characterized by the presence of several critical functional groups: a Boc-protected amine (a carbamate), a secondary alcohol, and significant aliphatic character from isopropyl and tert-butyl groups. For quality control, reaction monitoring, and structural confirmation, a rapid and non-destructive technique like FTIR spectroscopy is invaluable.[2] It provides a unique molecular "fingerprint" by measuring the vibrational frequencies of chemical bonds upon absorption of infrared radiation.[2][3]

Structural Features and Expected Vibrational Modes

The utility of FTIR lies in its ability to selectively probe the functional groups within a molecule. The structure of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate can be deconstructed into key vibrating units, each with a characteristic absorption range.

G cluster_molecule tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate cluster_peaks Characteristic FTIR Absorption Regions M Molecular Structure N_Boc N-Boc (Carbamate) Alcohol Secondary Alcohol Aliphatic Aliphatic Groups (Isopropyl, tert-Butyl, Backbone) NH_OH ~3500-3200 cm⁻¹ N-H & O-H Stretching N_Boc->NH_OH contributes to CO_double ~1710-1680 cm⁻¹ C=O Stretching (Amide I) N_Boc->CO_double contributes to NH_bend ~1540-1510 cm⁻¹ N-H Bending (Amide II) N_Boc->NH_bend contributes to CO_single ~1170-1050 cm⁻¹ C-O & C-N Stretching N_Boc->CO_single contributes to Alcohol->NH_OH contributes to Alcohol->CO_single contributes to CH ~3000-2850 cm⁻¹ C-H Stretching Aliphatic->CH contributes to CH_bend ~1470-1365 cm⁻¹ C-H Bending Aliphatic->CH_bend contributes to

Figure 1: A logical diagram correlating the primary functional groups of the target molecule to their characteristic absorption regions in an FTIR spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines a standard procedure for analyzing a solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and efficient setup.

Objective: To obtain the infrared spectrum of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate.

Materials:

  • FTIR Spectrometer with a diamond or germanium ATR accessory.

  • Sample of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free laboratory wipes.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Background Scan:

    • Clean the ATR crystal surface meticulously with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.[4]

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the pressure arm to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is critical for a high-quality spectrum.[4]

  • Spectrum Acquisition:

    • Collect the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.[4]

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • After analysis, clean the ATR crystal and pressure tip thoroughly with isopropanol.

FTIR Spectrum Analysis and Peak Assignment

The FTIR spectrum is typically analyzed in distinct regions corresponding to different types of molecular vibrations. The table below provides a detailed assignment of the expected absorption bands for the title compound, synthesized from established spectral data for its constituent functional groups.

Table 1: Peak Assignment for tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate

Expected Frequency Range (cm⁻¹)IntensityVibrational ModeAssignment and Rationale
~3400 - 3300Medium, SharpN-H StretchThis peak is characteristic of the secondary amine within the carbamate (Boc) group. It is expected to be sharper than the O-H stretch.[4][5]
~3500 - 3200Strong, BroadO-H StretchThe broadness of this band is a classic indicator of hydrogen bonding from the secondary alcohol group.[6] It often overlaps with the N-H stretch.
~2975 - 2950StrongAsymmetric C-H StretchAttributable to the -CH₃ groups of the tert-butyl and isopropyl moieties.
~2940 - 2920Medium-StrongAsymmetric C-H StretchArises from the -CH₂- group in the propyl backbone.[7]
~2870 - 2850MediumSymmetric C-H StretchCorresponds to symmetric stretching of C-H bonds in the -CH₃ and -CH₂- groups.[8]
~1710 - 1680Strong, SharpC=O Stretch (Amide I)This is one of the most prominent peaks in the spectrum and is characteristic of the carbamate carbonyl group. Its position can be influenced by hydrogen bonding.[5]
~1540 - 1510Medium-StrongN-H Bend (Amide II)This band results from the coupling of N-H in-plane bending and C-N stretching vibrations in the carbamate linkage.[9]
~1470 - 1450MediumC-H Bend (Scissoring)Bending vibration of the -CH₂- group in the backbone.
~1390 & ~1365Medium-StrongC-H Bend (Umbrella)A characteristic doublet is expected here. The peak around 1365 cm⁻¹ is typical for the tert-butyl group, while the isopropyl group also contributes in this region, often showing a split peak.[10]
~1170 - 1150StrongC-O StretchThis strong absorption is likely a composite band involving C-O stretching from the carbamate's C-O-C(CH₃)₃ linkage and the C-O stretch of the secondary alcohol. Secondary alcohol C-O stretches typically appear between 1150-1075 cm⁻¹.[10]
~1050MediumC-N StretchStretching vibration of the carbon-nitrogen bond within the carbamate group.[11]

Comparative Analysis: A Multi-Technique Perspective

While FTIR is excellent for functional group identification, a comprehensive structural elucidation often relies on complementary techniques. Understanding the strengths and weaknesses of each method allows for a more robust analytical workflow.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
FTIR Spectroscopy Identifies functional groups (O-H, N-H, C=O, C-O, C-H).Fast, non-destructive, excellent for confirming the presence of key carbamate and alcohol groups. Sensitive to hydrogen bonding.Provides limited information on the carbon-hydrogen framework and molecular connectivity. Ambiguity can arise in the complex fingerprint region.
¹H & ¹³C NMR Spectroscopy Provides a detailed map of the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry.Unambiguously determines the precise structure, differentiating between the isopropyl, tert-butyl, and propyl backbone protons and carbons.[12][13]Requires larger sample quantities, is more time-consuming, and requires deuterated solvents. Less sensitive to detecting functional groups directly compared to FTIR.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.Provides exact molecular mass, confirming the elemental composition (with High-Resolution MS). Fragmentation can help identify the loss of tert-butyl or other structural fragments.Does not provide information on functional group connectivity or stereochemistry. Isomer differentiation can be challenging without tandem MS (MS/MS).

Synergistic Workflow: In a drug development or research setting, FTIR is often used as a rapid primary check. For example, after a synthesis reaction to add the Boc-protecting group, FTIR can instantly confirm the appearance of the strong C=O stretch (~1700 cm⁻¹) and the disappearance of primary amine peaks (if applicable), indicating a successful reaction.[9] Subsequently, NMR and MS are used to provide the unambiguous, detailed structural proof required for publication or regulatory submission.

Conclusion

The FTIR spectrum of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is rich with information that directly correlates to its molecular architecture. The key diagnostic peaks are the broad O-H stretch (~3350 cm⁻¹), the sharp carbamate N-H stretch (~3350 cm⁻¹), the very strong C=O stretch (~1700 cm⁻¹), the N-H bend (~1520 cm⁻¹), and strong C-O stretching bands in the upper fingerprint region (~1160 cm⁻¹). These features, combined with the characteristic aliphatic C-H stretching and bending vibrations, provide a confident and rapid method for structural verification. When integrated into a workflow with complementary techniques like NMR and Mass Spectrometry, FTIR serves as an indispensable tool for the modern chemical researcher.

References

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Di Meo, F., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PMC. [Link]

  • Fu, Y., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. ACS Publications. [Link]

  • Kassim, M. A., et al. (2023). FTIR peak assignment for the studied systems. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Ashenhurst, J. (2016). Interpreting Infrared (IR) Spectroscopy: A Quick Primer. Master Organic Chemistry. [Link]

  • Li, Z., et al. (2015). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. [Link]

  • Parhizkar, M., et al. (2015). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. ResearchGate. [Link]

  • Underwood, G. M., & Kboubi, Z. (2006). FTIR Spectroscopy of Alcohol and Formate Interactions with Mesoporous TiO2 Surfaces. Langmuir. [Link]

  • Tamura, M., et al. (2021). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. ResearchGate. [Link]

  • NIST. (2021). tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

  • NextSDS. (n.d.). tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate. NextSDS. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. Ataman Kimya. [Link]

  • Das, P., et al. (2021). FTIR assessments of HS; A, B Ethanol and isopropanol-based commercial... ResearchGate. [Link]

  • Li, C., et al. (2019). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances. [Link]

  • Ahmad, I., et al. (2021). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. [Link]

  • Filarowski, A., et al. (2003). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. [Link]

  • Chemspace. (n.d.). Tert-butyl N-[2-(3-hydroxy-3-propylcyclopentyl)propan-2-yl]carbamate. Chemspace. [Link]

  • NIST. (2018). Isopropyl Alcohol. NIST Chemistry WebBook. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate

As a Senior Application Scientist, I recognize that managing specialized organic intermediates requires more than just following a generic safety sheet. tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (CAS: 16965...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialized organic intermediates requires more than just following a generic safety sheet. tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (CAS: 1696524-36-3)[1] is a highly specific Boc-protected amino alcohol featuring an isopropyl moiety, frequently utilized as a building block in peptide synthesis and drug development.

While the tert-butyloxycarbonyl (Boc) group provides excellent chemical stability during multi-step syntheses, the compound's structural features dictate strict operational and disposal protocols. This guide provides a self-validating system for handling and disposing of this chemical, ensuring absolute laboratory safety and environmental compliance.

Hazard Assessment & Chemical Causality

Before executing any operational procedure, it is critical to understand why this compound behaves the way it does. The Boc group effectively masks the reactivity of the primary amine, providing stability against nucleophiles. However, the presence of the free hydroxyl group and the lipophilic isopropyl chain gives the molecule amphiphilic characteristics. This allows the compound to readily interact with and disrupt biological membranes, leading to localized irritation upon contact.

Quantitative Hazard & Physical Data Summary
Property / Hazard ClassValue / CategoryMechanistic Rationale
CAS Number 1696524-36-3[1]Unique identifier for this specific isopropyl-substituted Boc-amino alcohol.
Skin Irritation Category 2The lipophilic isopropyl group facilitates dermal penetration, while the polar carbamate/hydroxyl moieties disrupt epidermal lipid bilayers.
Eye Irritation Category 2ADirect interaction with the aqueous environment of the cornea causes rapid osmotic and pH-related cellular stress.
STOT SE Category 3Vapor or aerosolized dust inhalation directly interacts with mucosal membranes in the respiratory tract, causing inflammation.

Operational Safety & Handling Protocols

To mitigate the hazards outlined above, the following self-validating safety protocols must be strictly implemented during any experimental workflow involving this compound.

  • Engineering Controls: Always handle the compound within a certified laboratory fume hood. Ensure the face velocity is maintained between 80–120 feet per minute (fpm) to effectively capture any aerosolized particulates or vapors before they reach the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves (minimum 4 mil thickness). While the Boc-carbamate linkage itself does not rapidly degrade nitrile, the organic solvents typically used in conjunction with it (such as DMF or DCM) will. Double-gloving is highly recommended during large-scale transfers[2].

    • Eye Protection: Chemical splash goggles must be worn. Standard safety glasses lack the orbital seal required to prevent dust or vapor intrusion into the eyes.

    • Body Protection: A standard flame-retardant laboratory coat and closed-toe shoes are mandatory.

Waste Segregation & Disposal Procedures

According to the U.S. Environmental Protection Agency (EPA), the Best Demonstrated Available Technology (BDAT) for organic hazardous wastes like Boc-protected amino alcohols is [3]. Because this specific compound contains no halogens, it must be segregated properly to prevent the unnecessary consumption of acid-gas scrubbing reagents during the incineration process.

Step-by-Step Disposal Methodology
  • Waste Segregation: Collect all tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate waste (including rinsate from empty containers) in a clearly labeled, chemically compatible container, such as high-density polyethylene (HDPE)[2].

  • Categorization (Critical Step): Ensure this waste is strictly deposited into the Non-Halogenated Organic Waste stream. Causality: Mixing non-halogenated waste with halogenated solvents (like chloroform) alters the combustion chemistry, risking the generation of toxic dioxins and significantly increasing institutional disposal costs.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the primary GHS hazards ("Toxic / Irritant")[2].

  • Storage: Store the waste container in a designated Secondary Containment area. Keep it strictly isolated from strong oxidizing agents or strong acids (e.g., TFA, HCl). Causality: Acidic conditions will prematurely cleave the Boc protecting group, releasing isobutylene gas and carbon dioxide, which can cause the waste container to pressurize and rupture.

  • Final Disposal (Incineration): Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor for pickup[2]. The waste will be transported to an industrial incinerator, introduced into a rotary kiln (often exceeding 1,800°F), and passed through a secondary afterburner. This thermal destruction volatilizes and oxidizes the organic framework into CO2​ and H2​O , while Venturi scrubbers neutralize any residual emissions[3].

WasteDisposal Start Waste Generation: Boc-Amino Alcohol Decision Mixed with Halogenated Solvents? Start->Decision NonHalo Non-Halogenated Organic Waste Stream Decision->NonHalo No Halo Halogenated Organic Waste Stream Decision->Halo Yes Labeling Label as Hazardous Waste: "Toxic / Irritant" NonHalo->Labeling Halo->Labeling Incineration Licensed Incineration (Rotary Kiln & Afterburner) Labeling->Incineration

Workflow for the segregation and disposal of Boc-protected amino alcohol waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and systematic action prevents environmental contamination and personnel exposure.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear any respiratory irritants.

  • Containment:

    • If in solution: Surround the spill with an inert absorbent material (e.g., vermiculite or sand).

    • If solid powder: Lightly mist the powder with water (only if safe and compatible with surrounding spilled chemicals) to prevent the generation of airborne dust.

  • Collection: Use non-sparking tools to sweep up the absorbed material or dampened powder. Place the collected material into a heavy-duty, sealable hazardous waste bag or an HDPE container[2].

  • Surface Decontamination: Wash the spill surface thoroughly with copious amounts of soap and water. Follow this with a wipe-down using a suitable solvent (such as ) to dissolve and lift any residual lipophilic compound from the surface[2]. Dispose of all contaminated wipes as hazardous waste.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.